4-Methoxybenzenediazonium tetrafluoroborate
Overview
Description
4-Methoxybenzenediazonium tetrafluoroborate is an organic compound with the molecular formula CH₃OC₆H₄N₂BF₄. It is a diazonium salt, which is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo compounds.
Mechanism of Action
Target of Action
The primary target of 4-Methoxybenzenediazonium Tetrafluoroborate is synthetic DOPA-melanin and its precursors . DOPA-melanin is a type of melanin, a group of natural pigments found in most organisms. Melanin is involved in a variety of biological functions, including skin and hair pigmentation, and protection against harmful UV radiation.
Mode of Action
The compound interacts with synthetic DOPA-melanin and its precursors . . These techniques allow for the observation of chemical species with unpaired electrons, such as radicals, which may be involved in the compound’s mode of action.
Result of Action
It has been used in the preparation of azo coupled cyclic β-enaminones , which are compounds with potential applications in organic synthesis and medicinal chemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to decompose in water , indicating that its stability and reactivity can be affected by the presence of water. Furthermore, it is light-sensitive , suggesting that exposure to light could also influence its action and stability.
Biochemical Analysis
Biochemical Properties
4-Methoxybenzenediazonium tetrafluoroborate plays a significant role in biochemical reactions due to its reactivity and stability. It interacts with synthetic DOPA-melanin and its precursors, as studied using EPR spectroscopy and spin-trapping techniques . This interaction highlights the compound’s ability to form stable complexes with biomolecules. Additionally, this compound has been used in the preparation of azo coupled cyclic β-enaminones, demonstrating its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cellular components, including proteins and enzymes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The interaction of this compound with synthetic DOPA-melanin and its precursors indicates its potential impact on melanin-related cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to form stable diazonium ions allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. The interaction with synthetic DOPA-melanin and its precursors, as studied using EPR spectroscopy and spin-trapping techniques, provides insights into the molecular mechanisms underlying its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to decompose in water, which can influence its long-term effects on cellular function . Studies have shown that this compound remains stable when stored at -20°C, but its reactivity may decrease over time, affecting its efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. The interaction with synthetic DOPA-melanin and its precursors suggests that the compound’s impact on melanin-related processes may be dose-dependent
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form stable diazonium ions allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels. The interaction with synthetic DOPA-melanin and its precursors highlights its role in melanin-related metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its biochemical effects. The interaction with synthetic DOPA-melanin and its precursors suggests that this compound may be preferentially localized in melanin-rich tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The interaction with synthetic DOPA-melanin and its precursors indicates that this compound may localize to melanin-containing organelles, influencing melanin-related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite (NaNO₂) in the presence of an acid, typically hydrochloric acid (HCl), to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate this compound as a solid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyano groups through nucleophilic substitution reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Azo Coupling: Typically carried out in an alkaline medium using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used in the Sandmeyer reaction to introduce halides.
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) can be used as reducing agents.
Major Products
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Substituted Benzenes: Formed through nucleophilic substitution reactions.
Aniline Derivatives: Formed through reduction reactions.
Scientific Research Applications
4-Methoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of azo dyes and other aromatic compounds.
Material Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Biochemistry: Utilized in the labeling of biomolecules and the study of enzyme mechanisms.
Pharmaceuticals: Investigated for its potential use in drug development and the synthesis of bioactive compounds.
Comparison with Similar Compounds
4-Methoxybenzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Chlorobenzenediazonium tetrafluoroborate
- 4-Bromobenzenediazonium tetrafluoroborate
Uniqueness
The presence of a methoxy group (-OCH₃) in this compound makes it more electron-rich compared to its nitro, chloro, and bromo counterparts. This electron-donating group enhances the reactivity of the diazonium ion in electrophilic aromatic substitution reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4-methoxybenzenediazonium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGWNWAFXUPZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1513880-67-5 | |
Record name | Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196646 | |
Record name | 4-Methoxybenzenediazoniumfluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-64-3 | |
Record name | 4-Methoxybenzenediazonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzenediazoniumfluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzenediazoniumfluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: How does 4-methoxybenzenediazonium tetrafluoroborate interact with melanin and its precursors?
A: this compound (4-MeO-PhN2BF4) reacts with melanin and its precursors (catechols, phenols) through a one-electron transfer process. [] This reaction generates an aryl radical (4-MeO-Ph•) from the diazonium compound and radicals from the melanin or catechol(amine) molecule. This process is autocatalytic, with the formation of o-quinones playing a key role in the mechanism. []
Q2: What is the role of this compound in Sandmeyer cyanation reactions?
A: In Sandmeyer cyanation, this compound acts as the aryl diazonium salt substrate. [] It undergoes reduction by cyanocuprate(I) anions, such as CuI(CN)43-, CuI(NCMe)(CN)32-, and CuI(NCMe)2(CN)2-, with varying rate constants. [] The resulting aryl radical then undergoes rapid ligand transfer within the solvent cage with the cyanocuprate(II) anions formed in the reduction step. []
Q3: Can this compound be used in transition-metal-free reactions?
A: Yes, this compound can be utilized in transition-metal-free reactions. For instance, it has been successfully employed in a transition-metal-free Matsuda-Heck type cross-coupling reaction. [] This method, utilizing a KOtBu/DMF system, facilitates the synthesis of stilbenes from aryl diazonium salts. [] Mechanistic studies suggest a radical pathway involving DMF as the initiator. []
Q4: What are the applications of this compound in organic synthesis?
A4: this compound is a versatile reagent with applications in various organic reactions:
- Azo Coupling: It reacts with cyclic β-enaminones to yield azo coupling products. [, ] The product structure and tautomeric equilibrium are influenced by the enaminone structure and substituents on the diazonium salt. [, ]
- Alkoxypolyhaloalkylation: It serves as a radical initiator in the alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols. [] This method enables the synthesis of complex polyhaloalkanes and is applicable to late-stage functionalization of complex molecules. []
- Photoredox Polychloroalkylation/Spirocyclization: It acts as a hydrogen atom transfer reagent in the photoredox polychloroalkylation/spirocyclization of activated alkynes. [] This reaction, involving a radical process, leads to the formation of 3-polychloroalkyl spiro[4,5]trienones. []
Q5: Are there any structural studies available on the products formed by this compound reactions?
A: Yes, studies have investigated the structure of products formed in reactions involving this compound. For instance, in the azo coupling with cyclic β-enaminones, NMR spectroscopy and X-ray crystallography were used to characterize the tautomeric forms and hydrogen bonding patterns in the products. [, ]
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